3,4-Dihydroquinolin-2(1H)-ones represent a class of heterocyclic compounds characterized by a fused benzene ring and a dihydropyridinone ring. These compounds are considered privileged scaffolds in medicinal chemistry due to their diverse biological activities. [] They are found as key structural motifs in various natural products and pharmaceuticals.
6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one is a brominated derivative of quinolinone, a compound class recognized for diverse biological activities. This compound is notable for its potential applications in medicinal chemistry and industrial processes. It has been investigated for its antimicrobial and anticancer properties, making it a subject of interest in drug development and synthesis of dyes and pigments.
The compound's chemical formula is with the CAS number 3555-41-7. It belongs to the class of dihydroquinolinones, which are characterized by their fused ring structure that includes a quinoline moiety. The presence of bromine atoms at the 6 and 8 positions significantly alters its chemical reactivity and biological interactions compared to its non-brominated counterparts.
The synthesis of 6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one typically involves the bromination of 3,4-dihydroquinolin-2(1H)-one. Common brominating agents include:
The reaction is generally performed in organic solvents such as chloroform or dichloromethane at room temperature or slightly elevated temperatures to optimize yield and purity. Industrially, continuous flow reactors may be employed to enhance scalability and efficiency in production .
The molecular structure of 6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one features a bicyclic framework with two bromine substituents:
Spectroscopic data often used to characterize this compound includes:
6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one can participate in various chemical transformations:
Common reagents include reducing agents like zinc in acetic acid for reduction and oxidizing agents such as potassium permanganate for oxidation reactions .
The mechanism of action for 6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one primarily depends on its biological targets. It is believed that the bromine atoms enhance binding affinity to specific enzymes or receptors, potentially leading to inhibition or activation of various biochemical pathways. This interaction is crucial for its proposed antimicrobial and anticancer activities .
Key properties of 6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one include:
Analyses such as infrared spectroscopy (IR) can provide additional data on functional groups present within the molecule .
Scientific Uses:
The Suzuki-Miyaura cross-coupling reaction enables precise C–C bond formation at the C6 and C8 positions of 6,8-dibromo-3,4-dihydroquinolin-2(1H)-one, leveraging its dual electrophilic sites. This dibrominated scaffold undergoes sequential functionalization due to the differential reactivity of the bromine atoms. The C6 bromine, activated by the lactam carbonyl, undergoes coupling first under mild conditions (Pd(PPh₃)₄, K₂CO₃, 70°C), while the C8 bromine requires harsher conditions (e.g., XPhos-Pd-G3, 100°C) [1] [6]. This chemo-divergence allows for orthogonal derivatization: initial coupling with arylboronic acids installs aromatic groups at C6, followed by alkyl/alkenyl boronate coupling at C8 [4] [7]. Key to success is the stability of glycal boronates like RB(Epin), which tolerate aqueous bases and enable DNA-conjugate synthesis when coupled with halogenated nucleotides [7] [9]. Nickel catalysis (NiCl₂(dppe), 5 mol%) expands scope to phenolic electrophiles but requires anhydrous conditions [9].
Table 1: Suzuki-Miyaura Coupling Outcomes on 6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one
Coupling Site | Boron Reagent | Catalyst System | Yield (%) | Key Product |
---|---|---|---|---|
C6 (initial) | PhB(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 92 | 6-Ph-8-Br derivative |
C8 (sequential) | VinylBPin | XPhos-Pd-G3, K₃PO₄ | 85 | 6-Ph-8-vinyl derivative |
Single-step (C6) | 2-PyridylB(eg) | Pd(dppf)Cl₂, CsF | 78 | C6-hetaryl derivative |
Oxidative aromatization transforms the dihydroquinoline core to quinoline derivatives, crucial for accessing conjugated systems. Treatment of 6,8-dibromo-3,4-dihydroquinolin-2(1H)-one with I₂ in methanol (reflux, 4h) affords 6,8-dibromoquinolin-2(1H)-one via dehydrogenation. The iodine-methanol system generates hypoiodous acid (HOI) in situ, abstracting hydrides from C3–C4 to form an enone intermediate that tautomerizes aromatically [6]. This method tolerates bromine substituents without debromination due to iodine’s mild electrophilicity. Yields exceed 90% when electron-withdrawing groups (e.g., Br at C6/C8) stabilize the transition state. Post-aromatization, the C2-carbonyl enables further functionalization via aldol condensation or nucleophilic addition [6].
2-Aminochalcones serve as precursors to the dihydroquinoline core. Brominated analogs undergo acid-catalyzed cyclization (e.g., PPA, 120°C) to yield 6,8-dibromo-3,4-dihydroquinolin-2(1H)-one via intramolecular Friedel-Crafts acylation. The reaction proceeds through iminium ion formation at the amine terminus, followed by electrophilic attack at the ortho position of the brominated aryl ring [6]. Base-mediated routes (KOtert-Bu, DMF) offer complementary regioselectivity when chalcones contain electron-deficient arenes, proceeding via Michael addition-cyclization. Substituents at the chalcone’s β-position dictate stereochemistry: E-configured substrates yield trans-dihydroquinolines, while Z-isomers give cis-products [6].
Regioselective bromination is pivotal for installing bromines at C6 and C8 prior to ring formation. Electrophilic bromination of meta-substituted anilines (e.g., 3-aminophenol) with tetrabutylammonium tribromide (TBATB) achieves >95% para-selectivity for the C5 position (relative to amine), yielding 3-amino-5-bromophenol [1] [2]. Subsequent ortho-bromination requires Lewis acid mediation (e.g., FeCl₃), directing bromine to the C6 site. Computational studies confirm that ab initio charge analysis predicts regioselectivity: electron deficiency at C6/C8 in the dihydroquinolinium ion favors electrophilic attack [2] [6]. For late-stage bromination, NBS in DMF selectively functionalizes the electron-rich C8 position of 3,4-dihydroquinolin-2(1H)-one, while dibromination employs excess Br₂ in acetic acid [1] [6].
Table 2: Bromination Techniques for Key Intermediates
Substrate | Brominating Agent | Conditions | Regioselectivity | Yield (%) |
---|---|---|---|---|
3-Aminophenol | TBATB | CH₂Cl₂, 25°C, 1h | C5 (para to NH₂) | 97 |
3-Amino-5-bromophenol | Br₂/FeCl₃ | AcOH, 80°C, 2h | C6 (ortho to NH₂) | 89 |
3,4-Dihydroquinolin-2(1H)-one | NBS | DMF, 0°C→25°C, 12h | C8 | 75 |
3,4-Dihydroquinolin-2(1H)-one | Br₂ (2.2 eq) | AcOH, reflux, 4h | C6,8 | 92 |
One-pot stepwise synthesis (OPSS) streamlines access to diversified analogs without isolating intermediates. A representative sequence combines:
Table 3: One-Pot Synthesis Outcomes for Diversified Analogs
Step Sequence | Key Conditions | Representative Product | Overall Yield (%) |
---|---|---|---|
Bromocyclization → C6 Suzuki | TBATB then ArB(OH)₂/Pd(dppf)Cl₂ | 6-Aryl-8-Br-dihydroquinolinone | 85 |
Bromocyclization → C6 Suzuki → C8 Suzuki | TBATB, Ar¹B(OH)₂, then VinylBPin/XPhos | 6,8-Diaryl-dihydroquinolinone | 70 |
Bromocyclization → Aromatization | TBATB then I₂/MeOH | 6,8-Dibromoquinolin-2(1H)-one | 88 |
Concluding Remarks
The synthetic versatility of 6,8-dibromo-3,4-dihydroquinolin-2(1H)-one stems from its orthogonally reactive sites: the C6/C8 bromines enable sequential cross-coupling, while the lactam ring permits oxidative transformations. Advances in regioselective bromination and OPSS protocols will further streamline derivatization, expanding access to bioactive quinolone scaffolds.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: